molecular formula C8H7Cl2FN2 B1523010 2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride CAS No. 1258649-53-4

2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride

Cat. No.: B1523010
CAS No.: 1258649-53-4
M. Wt: 221.06 g/mol
InChI Key: PWEODTLRDGURBD-UHFFFAOYSA-N
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Description

2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the benzodiazole family. Benzodiazoles are heterocyclic compounds containing a diazole ring fused to a benzene ring. This particular compound is characterized by the presence of a chloromethyl group at the 2-position and a fluorine atom at the 4-position of the benzodiazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and formaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with formaldehyde to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the benzodiazole ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic Substitution: Products include substituted benzodiazoles with various functional groups replacing the chlorine atom.

    Oxidation: Products may include oxidized derivatives with altered functional groups.

    Reduction: Products include reduced derivatives with modified oxidation states.

Scientific Research Applications

2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is employed in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The fluorine atom can influence the compound’s electronic properties, enhancing its reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-4-methyl-1H-1,3-benzodiazole hydrochloride
  • 2-(chloromethyl)-4-chloro-1H-1,3-benzodiazole hydrochloride
  • 2-(chloromethyl)-4-bromo-1H-1,3-benzodiazole hydrochloride

Uniqueness

2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride is unique due to the presence of the fluorine atom at the 4-position. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity to targets, and altering electronic characteristics. This makes the compound particularly valuable in applications where these properties are desired.

Properties

IUPAC Name

2-(chloromethyl)-4-fluoro-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2.ClH/c9-4-7-11-6-3-1-2-5(10)8(6)12-7;/h1-3H,4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEODTLRDGURBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258649-53-4
Record name 2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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